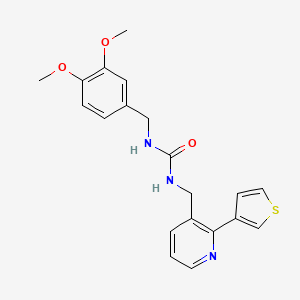

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJJRWUWQDHJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Key Intermediates

The synthesis of 1-(3,4-dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea follows a modular strategy divided into three stages:

- Construction of the pyridine-thiophene core

- Introduction of the 3,4-dimethoxybenzyl moiety

- Urea bond formation

Formation of the Pyridine-Thiophene Core

The pyridine-thiophene hybrid scaffold is synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biaryl bond formation.

Procedure :

- 3-Bromopyridine reacts with 3-thiopheneboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a 1,4-dioxane/water mixture at 80–90°C.

- The reaction proceeds under inert atmosphere for 12–24 hours, yielding 2-(thiophen-3-yl)pyridine with >85% efficiency.

Key Optimization Parameters :

- Catalyst loading (1–3 mol% Pd)

- Solvent polarity (dioxane > DMF > toluene)

- Temperature (80–100°C)

Functionalization of the Pyridine-Thiophene Core

The pyridine-thiophene intermediate undergoes N-benzylation to introduce the 3,4-dimethoxybenzyl group.

Procedure :

- 2-(Thiophen-3-yl)pyridine is treated with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C.

- The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), yielding 3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzyl chloride after 6–8 hours.

Critical Considerations :

Urea Linkage Assembly

The final step involves coupling the benzylated intermediate with a urea precursor. Two primary methods are documented:

Method A: Isocyanate Route

- 3,4-Dimethoxybenzylamine reacts with bis(trichloromethyl) carbonate (BTC) in dichloromethane at 0°C to generate 3,4-dimethoxybenzyl isocyanate .

- The isocyanate intermediate is then coupled with 3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)amine in the presence of triethylamine, yielding the target urea.

Method B: Carbodiimide-Mediated Coupling

- 1,1'-Carbonyldiimidazole (CDI) activates the amine group of 3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)amine in THF.

- Subsequent addition of 3,4-dimethoxybenzylamine at room temperature forms the urea bond over 12 hours.

Comparative Efficiency :

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 78% | 82% |

| Reaction Time | 6 h | 12 h |

| Byproduct Formation | Moderate | Low |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.29 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, thiophene-H), 6.82–7.21 (m, 6H, aromatic-H), 4.64 (s, 2H, CH₂-pyridine), 4.32 (s, 2H, CH₂-benzyl), 3.89 (s, 6H, OCH₃).

- ¹³C NMR : δ 158.4 (C=O), 149.2 (pyridine-C), 136.7 (thiophene-C), 112–132 (aromatic-C), 55.1 (OCH₃).

Fourier-Transform Infrared Spectroscopy (FTIR) :

- Peaks at 3288 cm⁻¹ (N-H stretch), 1626 cm⁻¹ (C=O urea), 1510 cm⁻¹ (C-N aromatic).

High-Resolution Mass Spectrometry (HRMS) :

- Observed [M+H]⁺: 383.1642 (calculated: 383.1645 for C₂₀H₂₁N₃O₃S).

Chemical Reactions Analysis

Benzylurea Intermediate Formation

The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde and an amine (e.g., benzylamine) in the presence of urea and concentrated HCl. This step typically involves:

-

Refluxing the mixture for 3–5 hours.

-

Cooling to room temperature to precipitate the intermediate.

Example Yield and Purity Data

From analogous reactions (e.g., 1-benzylurea synthesis):

Pyridine-Thiophene Moiety Incorporation

The pyridine-thiophene fragment is introduced via coupling reactions. This step may involve:

-

Nucleophilic substitution : Reaction of the benzylurea intermediate with a pyridine-thiophene-derived alkyl halide or similar electrophile.

-

Catalytic coupling : Use of transition metal catalysts (e.g., Pd complexes) for cross-coupling reactions.

Reaction Parameters and Optimization

The efficiency of the synthesis depends critically on:

-

Temperature : Elevated temperatures favor coupling reactions but may degrade sensitive functional groups.

-

Solvent choice : Polar aprotic solvents like DMF enhance reaction rates for substitution reactions.

-

Base selection : Sodium hydroxide or potassium carbonate is commonly used to deprotonate intermediates.

Analytical Characterization

The compound is routinely characterized using spectroscopic methods:

-

FTIR : Peaks corresponding to urea (N-H stretch: ~3300–3500 cm⁻¹), carbonyl (1650 cm⁻¹), and aromatic rings (1400–1600 cm⁻¹) .

-

¹H NMR : Shifts for methoxy groups (~3.8–4.1 ppm), thiophene protons (~6.9–7.3 ppm), and pyridine protons (~7.5–8.5 ppm) .

Table 2: Representative Spectral Data

| Method | Key Observations |

|---|---|

| FTIR | N-H stretch (3300–3500 cm⁻¹), C=O (1650 cm⁻¹) |

| ¹H NMR | Methoxy (3.8–4.1 ppm), thiophene (6.9–7.3 ppm) |

| ESI-MS | m/z 383.5 (M+1) |

Potential Chemical Reactions

The compound participates in diverse reactions due to its functional groups:

Hydrolysis

-

Urea hydrolysis : Under acidic/basic conditions, the urea linkage may hydrolyze to produce ammonium or carboxylate species.

Alkylation

-

Methoxy group reactivity : The methoxy groups may undergo demethylation or serve as directing groups for further substitution.

Coupling Reactions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis and cell cycle arrest.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that it may act as a β-site amyloid precursor protein cleaving enzyme 1 inhibitor, potentially reducing amyloid plaque formation in the brain, which is a hallmark of Alzheimer's pathology .

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition could lead to reduced inflammation in conditions such as arthritis or other chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent publication reported on a series of analogs derived from 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, where one specific analog demonstrated an IC value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . The study emphasized the importance of structural modifications in enhancing bioactivity.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was tested in a mouse model of Alzheimer's disease. Results showed that treatment with the compound led to a significant decrease in amyloid-beta levels and improved cognitive function as measured by behavioral tests . This suggests its potential role in therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, which may affect its chemical and biological properties.

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Contains a thiophen-2-yl group instead of thiophen-3-yl, which may influence its reactivity and interactions.

1-(3,4-Dimethoxybenzyl)-3-((2-(furan-3-yl)pyridin-3-yl)methyl)urea: Replaces the thiophenyl group with a furan group, potentially altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea , also known as DMTB-TB, is a synthetic derivative of benzylurea that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 388.5 g/mol

- Structure : The compound features a dimethoxybenzyl group and a thiophene-pyridine moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to DMTB-TB exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study highlighted that compounds targeting the BRAF(V600E) mutation displayed promising results in vitro, suggesting that DMTB-TB could potentially act on similar pathways .

Anti-inflammatory Properties

DMTB-TB may also possess anti-inflammatory properties. Urea derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research on related urea derivatives has demonstrated efficacy against various bacterial strains, indicating that DMTB-TB might inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways .

The proposed mechanism of action for DMTB-TB involves:

- Enzyme Inhibition : Binding to specific enzymes that are critical for cellular metabolism.

- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell proliferation and inflammatory responses.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells by affecting the cell cycle regulation mechanisms.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of DMTB-TB on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, DMTB-TB significantly reduced levels of TNF-α and IL-6 in mouse splenocytes. This suggests its potential utility in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

DMTB-TB was tested against several bacterial strains, including E. coli and S. aureus. The compound showed inhibitory concentrations that were effective at lower doses compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and what are critical reaction conditions?

- Methodology :

- Step 1 : React 3,4-dimethoxybenzylamine with an appropriate isocyanate precursor (e.g., carbonyl diimidazole) in inert solvents like dichloromethane or ethanol under controlled temperatures (0–25°C) to form the urea backbone .

- Step 2 : Introduce the thiophene-pyridine moiety via nucleophilic substitution or cross-coupling reactions. For example, use Suzuki-Miyaura coupling to attach the thiophen-3-yl group to the pyridine ring .

- Critical Conditions : Maintain anhydrous conditions, use bases (e.g., triethylamine) to neutralize HCl byproducts, and monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., calculated for : 409.14 g/mol) .

- X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodology :

- In Vitro Screening : Test against target enzymes or receptors (e.g., kinase inhibition assays, GPCR binding studies) at concentrations ranging from 1 nM to 10 µM .

- Cytotoxicity : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Solubility and Stability : Perform HPLC-based solubility tests in PBS or DMSO and monitor degradation under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace dimethoxybenzyl with trimethoxy or halogenated variants) and compare activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., TRPV1 or kinases) and validate with experimental IC values .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors (e.g., urea carbonyl) using software like Schrödinger’s Phase .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Use LC-MS/MS for quantification .

- Metabolite Identification : Incubate the compound with liver microsomes and identify metabolites via HRMS/MS to assess metabolic stability .

- Formulation Optimization : Improve solubility using co-solvents (e.g., cyclodextrins) or nanoemulsions to enhance in vivo exposure .

Q. How can mechanistic studies elucidate its mode of action in complex biological systems?

- Methodology :

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR-Cas9 Screening : Knock out candidate target genes and assess resistance/sensitivity phenotypes .

- Single-Cell RNA Sequencing : Profile transcriptional changes in heterogeneous cell populations exposed to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.